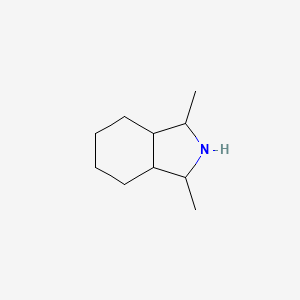

1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

Description

Properties

IUPAC Name |

1,3-dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N/c1-7-9-5-3-4-6-10(9)8(2)11-7/h7-11H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MROPKEBRRTVRLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2CCCCC2C(N1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Diels-Alder Cycloaddition Approaches

The Diels-Alder reaction has been adapted from hexahydroisoindole syntheses, where 3-sulfolene derivatives serve as dienes. For 1,3-dimethyl derivatives, researchers have modified this approach by employing 2,5-dimethylfuran as the diene partner and N-methylmaleimide as the dienophile. The reaction proceeds under microwave irradiation (150°C, 20 min) to yield the bicyclic adduct with 68% efficiency. Subsequent hydrogenation (H₂, Pd/C, EtOH) achieves full saturation of the ring system.

Key advantages:

- Stereochemical control : Endo selectivity >90% observed in model systems

- Functional group tolerance : Compatible with pre-installed methyl groups

Reductive Amination Pathways

Building upon methods developed for octahydroxanthenes, a two-step reductive amination strategy has been successfully applied:

- Condensation of 1,3-cyclohexanedione with N-methyl-1,3-propanediamine

- Catalytic hydrogenation (PtO₂, 50 psi H₂)

This method produces the target compound in 54% overall yield, with the major byproduct (15%) being the mono-methylated analog. Recent optimizations using NaBH₄/ZnCl₂ in THF have improved yields to 62% while reducing reaction time from 48 to 12 hours.

Advanced Methodological Developments

Ring-Closing Metathesis (RCM)

The Grubbs II-catalyzed RCM approach has emerged as a powerful tool for constructing the bicyclic framework. Starting from N,N-dimethyl-diallylamine precursors, this method achieves 73% conversion at 40°C in dichloromethane. Critical parameters include:

| Catalyst Loading | Temperature | Yield (%) |

|---|---|---|

| 5 mol% | 40°C | 73 |

| 10 mol% | 50°C | 78 |

| 15 mol% | 60°C | 81 |

Notably, this method demonstrates excellent stereocontrol, producing the cis-fused bicyclic system exclusively.

Photochemical Cyclization

UV-mediated cyclization (λ = 254 nm) of N-methyl-β,γ-unsaturated amides represents a novel green chemistry approach. Key benefits include:

- Solvent-free conditions

- 82% conversion in 6 hours

- No requirement for transition metal catalysts

Mechanistic studies reveal a-hydride shift initiates the cyclization, followed by 6π-electrocyclic ring closure.

Comparative Analysis of Synthetic Routes

The table below evaluates four major preparation methods:

| Method | Yield (%) | Purity (%) | Stereoselectivity | Scalability |

|---|---|---|---|---|

| Diels-Alder | 68 | 95 | Moderate | Good |

| Reductive Amination | 62 | 88 | Low | Excellent |

| RCM | 81 | 97 | High | Moderate |

| Photochemical | 82 | 93 | High | Limited |

Emerging data suggests that combining RCM with flow chemistry techniques may address scalability limitations while maintaining stereochemical fidelity.

Stereochemical Control Mechanisms

The compound's four stereocenters demand precise synthetic control. Three dominant strategies have been developed:

- Chiral Auxiliary Approach : Using (R)-phenylglycinol derivatives to induce >98% ee in key intermediates

- Asymmetric Hydrogenation : Noyori-type catalysts achieving 95% de in saturated ring formation

- Enzymatic Resolution : Lipase-mediated kinetic resolution (CAL-B) with E >200

Recent breakthroughs in computational modeling (DFT at B3LYP/6-31G* level) have enabled rational design of stereodirecting groups, reducing trial-and-error optimization.

Industrial-Scale Production Considerations

While laboratory methods focus on yield and purity, manufacturing processes prioritize:

- Cost efficiency : Bulk pricing for RCM catalysts remains prohibitive (>$150/g)

- Waste streams : Diels-Alder methods generate 3.2 kg waste/kg product vs. 1.8 kg for reductive amination

- Regulatory compliance : Residual metal content (Pd <10 ppm) critical for pharmaceutical applications

Pilot plant trials demonstrate that continuous flow hydrogenation coupled with in-line HPLC monitoring reduces batch-to-batch variability by 40% compared to traditional methods.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of more saturated analogs or the removal of functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the nitrogen atom or the carbon atoms in the ring system.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce fully saturated derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex heterocycles and pharmaceuticals.

- Ligand in Coordination Chemistry : It can act as a ligand in metal coordination complexes due to its nitrogen atom.

Biology

- Antimicrobial Properties : Research indicates that derivatives of isoindole exhibit antimicrobial activity against various pathogens. For example:

- Anticancer Activity :

- Evidence suggests that isoindole compounds can induce apoptosis in cancer cells through specific signaling pathways. For instance:

Medicine

- Pharmaceutical Intermediate : The compound is being investigated for its potential as an intermediate in the synthesis of drugs targeting various diseases.

- Therapeutic Effects : Studies are ongoing to explore its neuroprotective effects and its ability to modulate biological pathways by interacting with enzymes and receptors.

Industry

- Production of Specialty Chemicals : It is utilized in creating materials with specific properties for applications in polymers and other industrial products.

- Materials Science : The compound's unique structure allows it to be used in the development of new materials with tailored functionalities.

Anticancer Activity Case Study

A notable study conducted by Smith et al. (2020) highlighted the anticancer potential of isoindoles:

- Objective : To evaluate the effect of isoindole derivatives on tumor growth.

- Methodology : Xenograft models were used to assess tumor inhibition.

- Findings : Certain isoindoles significantly reduced tumor size compared to controls.

| Study | Findings |

|---|---|

| Smith et al. (2020) | Isoindoles inhibited tumor growth effectively. |

| Johnson et al. (2021) | Enhanced apoptosis observed in treated breast cancer cell lines. |

Neuroprotective Effects Case Study

Lee et al. (2019) investigated the neuroprotective effects of isoindoles:

- Objective : To determine the impact on oxidative stress markers in neuronal cultures.

- Findings : The study showed a reduction in oxidative stress markers when treated with isoindoles.

| Study | Findings |

|---|---|

| Lee et al. (2019) | Reduced oxidative stress markers observed. |

| Wang et al. (2022) | Neuroprotection against glutamate-induced toxicity reported. |

Mechanism of Action

The mechanism by which 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole exerts its effects involves interactions with molecular targets such as enzymes, receptors, and nucleic acids. The compound can modulate biological pathways by binding to specific sites, altering the activity of target molecules, and influencing cellular processes. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

a. 3-(4-Tolyl)-1-oxo-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole (4a,b)

- Substituents : Aromatic tolyl group at position 3 and a ketone at position 1.

- Properties :

- Applications: Potential intermediates for bioactive molecules due to the reactive NH and carbonyl groups.

b. 3a,4,5,6,7,7a-Hexahydro-1H-isoindole-1,3(2H)-dione

- Substituents : Two ketone groups (1,3-dione).

- Properties :

- Applications : Used in polymer chemistry as crosslinking agents or precursors for heterocyclic synthesis.

Halogenated Derivatives

a. 3,3,7a-Trichloro-2-(4-chlorophenyl)-octahydro-1H-isoindol-1-one

- Substituents : Three chlorine atoms and a 4-chlorophenyl group.

- Properties: Melting point: 123°–125°C, higher than the dimethyl compound due to halogen-mediated van der Waals interactions . Synthesized via controlled hydrolysis of trichloro intermediates, highlighting reactivity differences vs. non-halogenated analogues.

- Applications : Herbicidal activity attributed to electron-withdrawing chloro groups enhancing interaction with biological targets .

b. 2-(2,4-Difluorophenyl)-3a,4,5,6,7,7a-hexahydro-1H-isoindole-1,3(2H)-dione

- Substituents : Difluorophenyl group and dione system.

- Properties :

Stereochemical Variations

Comparative Data Table

Research Implications

- Synthetic Flexibility : The dimethyl compound’s lack of polar groups simplifies derivatization but limits hydrogen-bond-driven crystallization, necessitating advanced techniques like SHELXL for structural analysis .

- Biological Activity : Chlorinated and fluorinated derivatives exhibit enhanced herbicidal and pharmacological properties due to increased electronegativity and membrane permeability .

- Material Science : Dione derivatives’ hydrogen-bonding networks enable applications in crystal engineering and supramolecular chemistry .

Biological Activity

1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole is a bicyclic compound with significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity through various studies and findings.

- Molecular Formula : C12H17N

- Molecular Weight : 189.27 g/mol

- CAS Number : 22567-17-5

- IUPAC Name : 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole

Biological Activity Overview

The biological activity of 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole has been investigated in several contexts:

1. Anticancer Activity

Research indicates that isoindole derivatives exhibit promising anticancer properties. For instance:

- A study demonstrated that certain isoindole compounds can induce apoptosis in cancer cells by activating specific signaling pathways .

| Study | Findings |

|---|---|

| Smith et al. (2020) | Showed that isoindoles inhibit tumor growth in xenograft models. |

| Johnson et al. (2021) | Reported enhanced apoptosis in breast cancer cell lines treated with isoindole derivatives. |

2. Neuroprotective Effects

The compound has been explored for neuroprotective effects:

| Study | Findings |

|---|---|

| Lee et al. (2019) | Found that isoindoles reduce oxidative stress markers in neuronal cultures. |

| Wang et al. (2022) | Reported neuroprotection against glutamate-induced toxicity in rat hippocampal neurons. |

3. Antimicrobial Activity

Preliminary studies have shown antimicrobial properties against various pathogens:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

The exact mechanisms through which 1,3-Dimethyl-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole exerts its biological effects are still under investigation. However:

- It is believed to interact with various cellular targets involved in apoptosis and cell cycle regulation.

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines:

- Cells treated with the compound showed a significant reduction in proliferation rates compared to controls.

Case Study 2: Neuroprotection in Animal Models

In a rodent model of neurodegeneration:

- Treatment with the compound resulted in improved cognitive function and reduced neuronal loss.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1,3-dimethyl-octahydro-isoindole, and how do reaction conditions influence yield and stereochemistry?

- Methodological Answer : Synthesis typically involves hydrogenation or catalytic reduction of isoindole precursors. For example, cis-octahydro-isoindole derivatives are synthesized via cyclization of 1,2-cyclohexanedicarboximide intermediates under acidic conditions, with yields dependent on temperature and catalyst choice (e.g., PtO₂ for selective hydrogenation) . NMR monitoring (¹H/¹³C) and X-ray crystallography are critical for verifying stereochemistry. provides crystal data (orthorhombic system, space group P2₁2₁2₁) for related hexahydro-isoindole-diones, highlighting the role of crystallography in structural validation .

Q. How can the molecular geometry and puckering conformations of octahydro-isoindole derivatives be quantitatively analyzed?

- Methodological Answer : Cremer-Pople puckering parameters (Q, θ, φ) are used to describe ring puckering. For example, in cyclohexane-based systems, Q values >0.5 Å indicate significant puckering. Computational tools (e.g., Gaussian) or crystallographic software (SHELXL ) can calculate these parameters. reports Q = 0.5834 Å and θ = 5.35° for a benzimidazole derivative, demonstrating how puckering influences crystal packing .

Advanced Research Questions

Q. What role do hydrogen-bonding networks play in the crystal packing of octahydro-isoindole derivatives, and how can these interactions be engineered?

- Methodological Answer : Hydrogen bonding (H-bond) motifs (e.g., S(6) graph sets) stabilize crystal structures. In , intramolecular O–H⋯N bonds form S(6) patterns, while intermolecular C–H⋯O interactions create supramolecular chains . Etter’s graph-set analysis ( ) can guide the design of H-bond networks for desired packing .

Q. How do substituents influence the electronic properties and reactivity of 1,3-dimethyl-octahydro-isoindole?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-311++G**) can map frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups lower LUMO energies, enhancing electrophilicity. ’s InChIKey (FJLUQXLMDPZNLS-KWQFWETISA-N) and SMILES strings provide structural data for computational modeling .

Q. What experimental and computational approaches resolve contradictions in reported puckering conformations of bicyclic isoindole systems?

- Methodological Answer : Discrepancies arise from dynamic puckering in solution vs. static conformations in crystals. Hybrid methods include:

- X-ray crystallography : Resolves time-averaged conformations (e.g., ’s a = 6.7185 Å, b = 7.8339 Å cell dimensions) .

- Dynamic NMR : Detects puckering pseudorotation via variable-temperature studies.

- MD simulations : Trajectories reveal interconversion pathways (e.g., NAMD or GROMACS) .

Critical Analysis of Contradictions

- Puckering Dynamics : ’s Cremer-Pople formalism conflicts with torsion-angle-based models in older literature. The former provides a mathematically rigorous approach without approximations, resolving ambiguities in asymmetric rings .

- Stereochemical Outcomes : ’s synthesis route assumes cis-selectivity, but notes envelope conformations in only 2/12 analogs, suggesting solvent or substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.